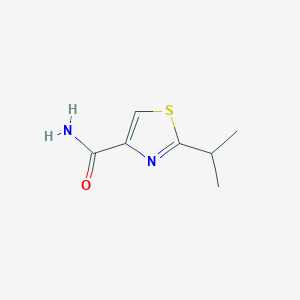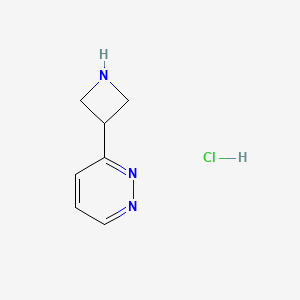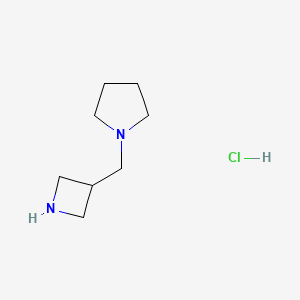![molecular formula C6H5ClN4 B11915325 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. This reaction produces an intermediate compound, which is then converted to the target compound using phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazolopyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound has shown potential as an anticancer agent, particularly in the inhibition of the ERK signaling pathway. It has been tested against various cancer cell lines, including gastric cancer cells, and has demonstrated significant antiproliferative activities .
Medicine: In medicine, this compound is being explored for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. It is also used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets, such as the ERK signaling pathway in cancer cells. This inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in cell cycle arrest and apoptosis . Additionally, the compound has been shown to interact with other molecular targets, such as CDK2, which is involved in cell cycle regulation .
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Comparison: 7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the chloro and methyl groups contribute to its anticancer properties by enhancing its ability to inhibit the ERK signaling pathway. In contrast, similar compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have different substitution patterns and may target other molecular pathways .
Propiedades
Fórmula molecular |
C6H5ClN4 |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
7-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-8-6-9-3-10-11(6)5(4)7/h2-3H,1H3 |
Clave InChI |
CPMMOWWETOPZBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=NC=N2)N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)

![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

